N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H10BrN3O4S and its molecular weight is 420.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesis of benzofuran-oxadiazole hybrids has been explored for their antimicrobial properties. Compounds within this class have been designed, synthesized, and evaluated for their activity against various microorganisms. The process involves key synthetic intermediates and reactions with aryl esters or chloro/bromo acetyl chloride to yield derivatives with potential antimicrobial efficacy (Sanjeeva et al., 2021).
Anticancer Evaluation
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a similar compound, was synthesized and evaluated for its anticancer activity across several cancer cell lines. This research indicates the potential of these compounds to inhibit cancer cell growth, with some derivatives showing higher anticancer activities than the reference drug (Ravinaik et al., 2021).
Antidiabetic Screening
Compounds related to the structure of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide have also been synthesized and characterized for their antidiabetic activity through in vitro screenings, such as the α-amylase inhibition assay. This suggests their potential application in managing diabetes by inhibiting enzymes relevant to the disease's metabolic pathways (Lalpara et al., 2021).
Mechanism of Action
Target of Action
It is known that similar compounds with a [1,2,4]triazolo[4,3-c]quinazoline structure, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, have been synthesized and are valuable intermediates for biologically active compounds .
Mode of Action
It is known that similar compounds have been synthesized via oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature . This suggests that the compound might interact with its targets through a similar mechanism.
Result of Action
Compounds with similar structures have been known to exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic effects . This suggests that the compound might have similar effects.
Action Environment
It is known that similar compounds are stored at room temperature in a dark place under an inert atmosphere . This suggests that the compound might require similar storage conditions for optimal stability and efficacy.
properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O4S/c1-22-9-4-2-3-8-7-10(23-13(8)9)14(21)18-16-20-19-15(24-16)11-5-6-12(17)25-11/h2-7H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQKGRYWWZWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.